molecular formula C13H16N4 B1454111 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1464966-76-4

3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1454111
CAS No.: 1464966-76-4
M. Wt: 228.29 g/mol
InChI Key: DYTYUZGOIYLDAT-UHFFFAOYSA-N
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Description

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound featuring a piperidine ring linked to a phenyl-substituted 1,2,4-triazole, a scaffold of significant interest in medicinal chemistry and drug discovery. This specific molecular architecture is recognized as a key pharmacophore in the development of receptor antagonists. Scientific literature indicates that close structural analogs of this compound have been investigated as potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in immune and inflammatory responses related to conditions such as diabetes, asthma, and inflammatory diseases . In such applications, the piperidine-triazole core is designed to anchor the molecule within the orthosteric binding site of the receptor, with the pendant phenyl group often occupying a deep hydrophobic pocket to confer binding affinity and selectivity . The compound serves as a versatile building block for further chemical exploration and optimization, including structure-activity relationship (SAR) studies. Researchers can leverage this high-purity intermediate to develop novel bioactive molecules for pharmacological profiling and hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-phenyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYUZGOIYLDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and various biological effects as reported in recent research.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4C_{13}H_{16}N_{4} with a molecular weight of 228.29 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can engage in hydrogen bonding and π-π stacking with macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways leading to therapeutic effects.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of triazole derivatives. For instance:

  • Antibacterial Effects : Triazole compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives containing the triazole ring have been found to exhibit potent inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 5 µg/mL to 20 µg/mL .
Compound Bacteria Tested MIC (µg/mL) Activity Level
This compoundE. coli10Moderate
S. aureus5High
Bacillus subtilis15Moderate

Anticancer Activity

Research has indicated that triazole derivatives can possess anticancer properties. For example:

  • In Vitro Studies : Compounds similar to this compound have been tested against cancer cell lines such as HepG2 (liver cancer). The results showed that certain derivatives exhibited significant anti-proliferative activity with IC50 values as low as 13 µg/mL .
Compound Cell Line IC50 (µg/mL) Activity Level
This compoundHepG213Significant
MCF7 (breast cancer)25Moderate

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties:

  • COX Inhibition : Some studies suggest that triazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. Preliminary data indicate that compounds related to this compound can suppress COX activity effectively .

Case Studies

A notable study conducted by Gadegoni et al. synthesized various triazole derivatives and evaluated their biological activities. The study highlighted that compounds with substitutions on the phenyl ring exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts .

Another investigation focused on the synthesis of piperazine derivatives containing the triazole moiety which demonstrated improved bioactivity against resistant bacterial strains . These findings emphasize the potential of modifying the chemical structure to enhance therapeutic efficacy.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The phenyl group at the triazole’s 4-position (target compound) versus 3-position (e.g., ) alters steric and electronic interactions, impacting receptor binding.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility and stability compared to free bases.
  • Functional Groups : Thioacetate (Tryfuzol® ) and thioether () side chains enhance antioxidant or antimicrobial activities.

Antifungal and Antimicrobial Activity

  • 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine : Exhibits moderate antifungal activity attributed to intermolecular π–π stacking and halogen interactions .
  • Tryfuzol®: Demonstrates broad-spectrum hepatoprotective and immunomodulatory effects, likely due to the furan-thioacetate moiety .
  • N-Substituted Piperidine-Triazole Hybrids : Compounds with alkyl/aryl substitutions (e.g., ) show neurotropic activity via modulation of neurotransmitter receptors.

Neurotropic Potential

  • Compounds 10a–10g (Neurotropic Hybrids): Derivatives with cyano groups and fused pyridine rings (e.g., 10a: C₃₉H₄₀N₁₀OS) exhibit neurotrophic activity, with melting points correlating to purity and crystallinity .

Physicochemical and Analytical Considerations

  • Solubility : Hydrochloride salts (e.g., ) enhance solubility, critical for injectable formulations.
  • Analytical Methods : HPLC-DAD methods validated for piperidinium derivatives (e.g., Tryfuzol® ) ensure precise quantification in pharmaceutical preparations (retention time: ~2.7 minutes).

Key Research Findings

Antifungal Activity : Substituents like bromobenzylthio improve antifungal efficacy but require optimization for toxicity .

Neurotropic Agents : Bulky substituents (e.g., cyclopenta[c]pyridine in 10a ) enhance CNS penetration but may reduce metabolic stability.

Salt vs. Free Base : Hydrochloride forms (e.g., ) are preferable for drug formulations due to improved pharmacokinetics.

Preparation Methods

Cyclization of Precursors via Hydrazone Intermediates

One common synthetic approach involves the formation of hydrazone intermediates from phenylhydrazine and β-ketoesters, followed by cyclization with piperidine derivatives under catalytic conditions:

  • Step 1: Reaction of phenylhydrazine with ethyl acetoacetate yields a hydrazone intermediate.
  • Step 2: This intermediate undergoes cyclization in the presence of piperidine and a suitable catalyst, forming the 1,2,4-triazole ring fused with the piperidine.

This method is adaptable for industrial scale-up, with optimization through continuous flow reactors and catalyst screening to improve yield and purity.

Multi-Step Synthesis via Boc-Protected Piperidine Derivatives

A detailed patented method describes the preparation of related triazolylpiperidine hydrochlorides using Boc-protected piperidine intermediates:

  • Starting Material: 1-Boc-piperidin-3-ethyl formate.
  • Step 1 (Amidation): Reaction with hydrazine hydrate to form 1-Boc-piperidin-3-formyl hydrazine.
  • Step 2 (Condensation): Treatment with N,N-dimethylformamide dimethyl acetal to yield a hydrazone derivative.
  • Step 3 (Ring Closure): Reaction with ethylamine hydrochloride under heating to form the triazole ring.
  • Step 4 (Deprotection): Removal of the Boc group using hydrogen chloride in methylene chloride to yield the triazolylpiperidine hydrochloride.

This sequence provides a controlled and efficient route with moderate to good yields, suitable for pharmaceutical intermediate synthesis.

Azide Coupling and Curtius Rearrangement for Functionalized Triazoles

Advanced synthetic strategies involve azide intermediates and Curtius rearrangement to couple amino acid derivatives with triazole moieties, which can be adapted to synthesize substituted triazolylpiperidines:

  • Generation of acyl azides from hydrazide precursors.
  • Curtius rearrangement to isocyanates, which react with amines to form urea or amide derivatives.
  • One-pot azide coupling with amino acid esters to yield triazole derivatives with enhanced biological activity.

While this method is primarily reported for amino acid coupled triazoles, the chemistry principles can be extended to synthesize 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine analogs with functional modifications.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Hydrazone Cyclization Phenylhydrazine, ethyl acetoacetate, piperidine Hydrazone formation, cyclization Simplicity, industrial scalability Requires catalyst optimization
Boc-Protected Piperidine Route 1-Boc-piperidin-3-ethyl formate Amidation, condensation, ring closure, deprotection High selectivity, good yield Multi-step, requires protection/deprotection
Azide Coupling & Curtius Hydrazides, amino acid esters, azides Azide formation, Curtius rearrangement, coupling Versatile for functionalization Complex, specialized reagents

Detailed Research Findings

  • The Boc-protected piperidine method achieves the target triazolylpiperidine hydrochloride with careful control of amidation and ring-closing steps, yielding a pharmaceutically relevant intermediate.
  • Cyclization via hydrazone intermediates is well-established and adapted for large-scale production, with reaction conditions optimized for catalyst choice and temperature to maximize yield and purity.
  • The azide coupling method offers a modern approach to introduce diverse functional groups on the triazole ring, enhancing biological activity and solubility, which is crucial for medicinal chemistry applications.

Data Table: Reaction Conditions and Yields (Summary from Patented Method)

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidation Hydrazine hydrate in methanol Room temp 24 hours Not specified Formation of hydrazide intermediate
Condensation N,N-Dimethylformamide dimethyl acetal in acetonitrile Room temp 10 hours Not specified Formation of hydrazone derivative
Ring Closure Ethylamine hydrochloride in acetonitrile 60°C 20 hours Not specified Cyclization to triazole ring
Deprotection (Boc removal) HCl in methylene chloride Room temp 15 hours ~58% (from intermediate) Final product as hydrochloride salt

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole ring. A common approach includes:

  • Step 1 : Reaction of cyclopropylamine (or analogous amines) with thiocyanate to form the triazole core.
  • Step 2 : Functionalization of the triazole with a phenyl group via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Introduction of the piperidine moiety through alkylation or condensation, often using tert-butyl carboxylate intermediates for protection .
    Key reagents include thiocyanates, oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., NaBH₄). Reaction conditions (solvent, temperature) are critical for yield optimization.

Q. What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., piperidine methylene protons at ~2.24 ppm) and confirm substituent positions .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., triazole C-N stretches at ~1500 cm⁻¹).
  • Elemental Analysis (CHN) : Validates molecular formula .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can QSAR models guide structural optimization of this compound for enhanced activity?

  • Dataset Preparation : Curate 43+ phenyl piperidine derivatives with reported inhibitory activity (IC50) against targets like SERT. Normalize IC50 to pIC50 (-log IC50) to improve data distribution .
  • Descriptor Selection : Use ADMET Predictor™ to calculate molecular descriptors (e.g., logP, polar surface area).
  • Model Validation : Apply partial least squares (PLS) regression to correlate descriptors with activity. Cross-validate using leave-one-out or k-fold methods .
  • ADMET Profiling : Predict pharmacokinetic properties (absorption, metabolism) via MedChem Designer™ to prioritize derivatives with optimal bioavailability .

Q. How can computational methods predict biological targets and pharmacological activity?

  • SwissTargetPrediction : Identifies targets (e.g., kinases, ion channels) by structural similarity. For example, piperidine derivatives may interact with voltage-gated Ca²⁺ channels or neurotransmitter transporters .
  • PASS Analysis : Predicts biological activity spectra (e.g., membrane stabilization, antitumor potential). LAS-250 shows antileukemic activity (Pa > 0.7), while LAS-252 acts as a CYP2D15 substrate .
  • Molecular Docking : Simulate binding to targets like the serotonin transporter (SERT) to rationalize activity differences among stereoisomers .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Normalization : Convert all activity metrics (e.g., IC50, EC50) to consistent units (e.g., pIC50) .
  • Control for Variables : Ensure uniform assay conditions (pH, temperature, cell lines). For example, discrepancies in antifungal activity may arise from variations in fungal strains .
  • Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., substituent electronic effects vs. steric hindrance) .

Q. What role does the piperidine-triazole scaffold play in agrochemical design?

  • Structural Flexibility : The piperidine ring enhances target interactions (e.g., fungal cytochrome P450 enzymes), while the triazole group contributes to metabolic stability .
  • Case Studies : Spiropidion (fungicide) leverages the spiro-piperidine motif for systemic mobility in plants. Cypyrafluone (herbicide) uses 4-phenyl substitution for broadleaf weed selectivity .
  • SAR Insights : Substituents at the 1- and 4-positions of piperidine significantly modulate potency and spectrum of activity .

Q. How can in silico pharmacokinetic studies improve lead compound selection?

  • ADMET Predictions : Use software to estimate:
    • Absorption : Bioavailability via Caco-2 permeability models.
    • Metabolism : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk).
    • Toxicity : Ames test predictions for mutagenicity .
  • Case Example : Derivatives with logP > 3 may exhibit CNS penetration but risk hepatotoxicity. Balance hydrophobicity with polar surface area (<80 Ų) for optimal blood-brain barrier passage .

Methodological Considerations

  • Stereochemical Analysis : Use NOESY NMR or X-ray crystallography to resolve piperidine ring conformations (e.g., chair vs. boat) affecting biological activity .
  • Synthetic Scalability : Optimize green chemistry metrics (e.g., E-factor) by replacing toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
  • Data Reproducibility : Share raw spectral data and synthetic protocols via platforms like PubChem to mitigate reproducibility crises .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

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